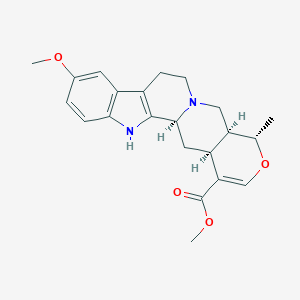![molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-51-9](/img/structure/B33229.png)
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, known for its complex bicyclic structure, is part of a broader class of substances often explored for their unique chemical and physical properties. While the exact compound is not directly detailed in the available literature, related compounds provide insights into the characteristics and synthetic approaches that might be applicable.
Synthesis Analysis
The synthesis of structurally related compounds often involves intricate steps to establish the bicyclic framework and introduce functional groups at specific positions. For example, the synthesis of a closely related compound, LY379268, utilized derivatization liquid chromatography/mass spectrometry for bioanalysis in rat plasma, highlighting the compound's significance in neuroscience studies (Yulia Benitex et al., 2014). Another example includes the high-yielding synthesis of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane through an intramolecular carbenoid reaction (A. Koskinen & Luis Muñoz, 1990).
Molecular Structure Analysis
The molecular structure of compounds within this class often features a bicyclic ring system that imposes conformational restrictions, influencing their reactivity and interaction with biological targets. The stereoselective synthesis of related compounds like LY354740 underscores the importance of controlling stereochemistry to achieve desired biological activities (C. Pedregal & W. Prowse, 2002).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include derivatization, cyclopropanation, and intramolecular cyclization, crucial for constructing the bicyclic framework and introducing functional groups. For instance, the development of a synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the versatility of reactions in manipulating the bicyclic structure (Bettina Bakonyi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's stereochemistry and functional groups. While specific data on the compound are not available, related research indicates that these properties are critical for the compound's application in scientific studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and acidity or basicity, are pivotal for understanding the compound's behavior in both synthetic and biological contexts. For example, the synthesis and properties of azabicyclo derivatives highlight the impact of the bicyclic structure on the compound's chemical behavior (C. Jimeno et al., 2011).
Aplicaciones Científicas De Investigación
Plant Betalains: Chemistry and Biochemistry
Betalains, including compounds with structures related to dicarboxylic acids, are pigments found in certain plants. They have been studied for their chemosystematic markers and their potential in increasing pigment production for commercial extraction. Betalains are safe for consumption and contribute to health, suggesting potential bioactive applications of structurally related compounds (Khan & Giridhar, 2015).
Safety, Antioxidant Activity, and Clinical Efficacy
The safety, antioxidant activity, and clinical efficacy of betalains, derived from similar nitrogenous core structures, have been compiled. Their role as micronutrients and potential in pharmaceutical and cosmetic preparations due to their bioavailability, water solubility, and functional value suggests related compounds could have similar applications (Khan, 2016).
Applications in Peptide Studies
The use of TOAC, a paramagnetic amino acid in peptide studies, highlights the value of specific amino acids and their derivatives in analyzing peptide structure and interactions. This suggests the potential utility of (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid in similar biochemical or pharmaceutical research (Schreier et al., 2012).
Pharmacological Review of Chlorogenic Acid
Research on chlorogenic acid, a phenolic compound with potential therapeutic roles, illustrates the interest in naturally occurring acids for their broad spectrum of health-related applications. This parallels the potential research interest in the specific dicarboxylic acid compound for similar pharmacological properties (Naveed et al., 2018).
Synthesis and Transformations of β-Amino Acid Derivatives
The synthesis and functionalization of cyclic β-amino acids for drug research highlight the importance of structural manipulation in creating bioactive compounds. This suggests the structural framework of (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid could be similarly explored for drug development (Kiss et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-ADXDAQDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628723 |
Source


|
| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
CAS RN |
191471-51-9 |
Source


|
| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Dibenzo[a,e]pyrene](/img/structure/B33199.png)